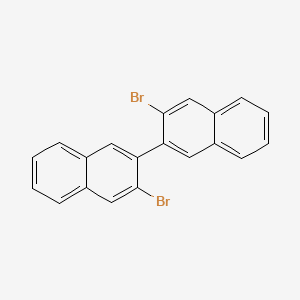
2,2'-Binaphthalene, 3,3'-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-Binaphthalene, 3,3’-dibromo-” is a chemical compound with the molecular formula C22H16Br2O2 . It is also known as “3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene” and has a molecular weight of 472.17 .
Molecular Structure Analysis
The molecular structure of “2,2’-Binaphthalene, 3,3’-dibromo-” consists of two naphthalene rings connected at the 2 and 2’ positions, with bromine atoms attached at the 3 and 3’ positions and methoxy groups at the 2 and 2’ positions .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Optically Active Group 15 Dinaphthoheteroles : The synthesis of optically active dinaphthoheteroles, like (R)-7-p-tolyldinaphtho[2,1-b;1′,2′-d]stibole, involves the use of 2,2'-dibromo-1,1'-binaphthyl. This compound exhibits fluxional behavior in NMR at elevated temperatures, indicating its dynamic molecular structure (Yasuike et al., 2001).
Enantiopure BINOL Derivatives : A method for high-yielding synthesis of enantiopure BINOL derivatives, such as 3,3'-dibromo-6,6'-di-tert-butyl BINOL, has been developed. These derivatives are valuable in asymmetric synthesis (Balaraman & Swamy, 2007).
Catalysis and Chemical Reactions
- Catalysis in Pudovik Reaction : 1,1'-Binaphthalene-2,2'-diol derivatives, when immobilized on polyethylene glycol, have been used to catalyze the Pudovik reaction efficiently and can be reused without loss of catalytic activity (Beletskaya et al., 2011).
Chiroptical Properties
- Vibrational Circular Dichroism Studies : The absolute configuration of certain BINOL derivatives, like 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol, has been confirmed using vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).
Fluorescence and Sensing Applications
- Fluorescence Polymer Sensors : BINOL-based polymer sensors exhibit significant fluorescence enhancement upon addition of certain anions, like fluoride, demonstrating their potential in anion detection (Li et al., 2014).
Solvent Effects on Molecular Structure
- Impact of Solvent Molecules : Studies on molecules like 6,6'-dibromo-[1,1'-binaphthalene]-2,2'-diol in solvents such as dimethyl sulfoxide reveal significant effects on their vibrational absorption and circular dichroism spectra, highlighting the importance of considering solvent effects in spectroscopic analysis (Heshmat et al., 2014).
Solid State and Crystalline Properties
- Solid State Investigation : The crystalline structures of BINOL and its derivatives, including 1,1'-binaphthalene-2,2'-diyl bispivaloate, have been solved, providing insights into their application in asymmetric catalysis (Maria et al., 2017).
Novel Reactions and Syntheses
- Oxidative C-O Bond Formation : An investigation into the oxidative C-O bond formation in BINOL derivatives, like 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol, reveals new pathways for synthesizing phosphoric acids, which are effective asymmetric catalysts (Abraham & Honegger, 2020).
Eigenschaften
IUPAC Name |
2-bromo-3-(3-bromonaphthalen-2-yl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUVDVTYZAXUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC4=CC=CC=C4C=C3Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578903 |
Source


|
| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Binaphthalene, 3,3'-dibromo- | |
CAS RN |
198406-46-1 |
Source


|
| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

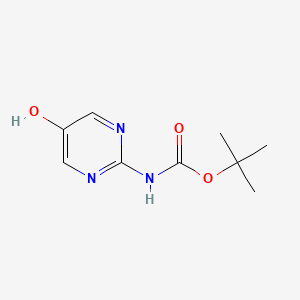
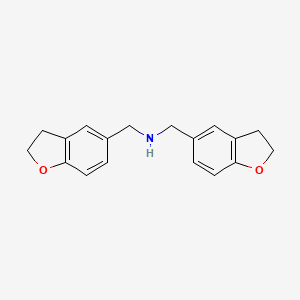
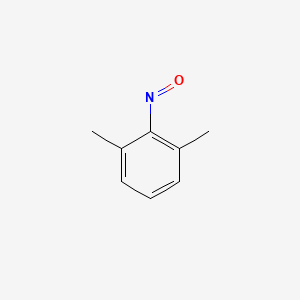
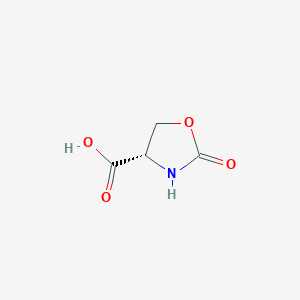


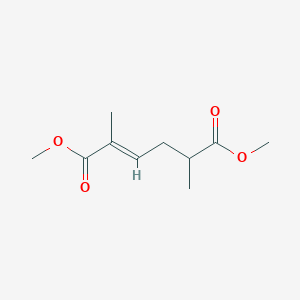
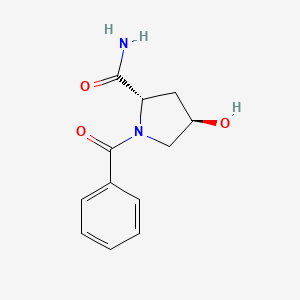

![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)


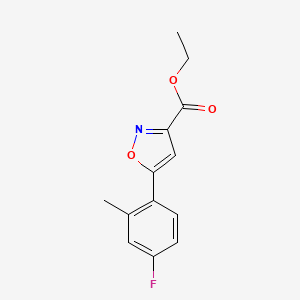
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)